Product packaging for Isopentadecylamine(Cat. No.:CAS No. 47932-35-4)

Isopentadecylamine

Cat. No.: B12644654
CAS No.: 47932-35-4
M. Wt: 227.43 g/mol
InChI Key: UPLLOZNXRIMQKE-UHFFFAOYSA-N
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Description

Structural Classification within Amine Chemistry

Amines are organic compounds derived from ammonia (B1221849) (NH₃) where one or more hydrogen atoms are replaced by alkyl or aryl groups. byjus.com They are classified based on the number of carbon atoms directly bonded to the nitrogen atom. libretexts.org A primary (1°) amine has one alkyl or aryl group attached to the nitrogen, a secondary (2°) amine has two, and a tertiary (3°) amine has three. libretexts.org

Isopentadecylamine, with the chemical formula C₁₅H₃₃N, is classified as a primary amine. libretexts.orgontosight.ai Its structure consists of a single, branched 15-carbon alkyl group (an isopentadecyl group) bonded to an amino group (-NH₂). This classification is fundamental to understanding its chemical reactivity, which is largely dictated by the presence of the two hydrogen atoms on the nitrogen atom and the lone pair of electrons on the nitrogen. It is described as a colorless liquid with a characteristic amine odor. ontosight.ai

Table 1: Chemical Properties of this compound Interactive data table. Click on headers to sort.

Property Value Source
CAS Number 47932-35-4 epa.govchemblink.com
Molecular Formula C₁₅H₃₃N ontosight.ai
Molecular Weight 227.43 g/mol chembuyersguide.com

| Classification | Primary Aliphatic Amine | libretexts.orgontosight.ai |

Contemporary Research Significance and Scope

The research significance of this compound is primarily linked to its role as a building block and functional additive in various materials. Its long, branched alkyl chain provides steric bulk and lipophilic character, which can be exploited in diverse applications.

Detailed research findings indicate its use in several specialized areas:

Lubricant and Grease Formulations: this compound is cited as a precursor for diurea compounds used as thickening agents in lubricant and grease compositions. google.com The long alkyl chain is crucial for imparting the desired viscosity and thermal stability to the lubricants. google.com

Polymer Science: The compound is mentioned in the context of creating polymers with specific thermal properties. For instance, it is listed among amines used in the synthesis of polymers intended for heat storage materials, where the long side chains undergo phase transitions. googleapis.com

Textile Industry: Early research identified this compound and similar long-chain amines as potential components for spin bath additives in the manufacturing of rayon, highlighting its surface-active properties. google.com

Chemical Synthesis: It serves as an intermediate in the preparation of other chemical products, such as in the synthesis of certain dyes and specialized organic compounds. google.combuyersguidechem.com

The broader category of long-chain amines, to which this compound belongs, is of great importance in industrial chemistry. They are key precursors for surfactants, such as amine oxides and quaternary ammonium (B1175870) compounds, which are fundamental components in detergents and emulsifiers. researchgate.net

Foundational Theoretical Frameworks Relevant to Long-Chain Amines

The utility of this compound and other long-chain amines in advanced research is underpinned by several key theoretical concepts.

Self-Assembly and Templating: A significant theoretical framework involves the use of long-chain amines as templates or structure-directing agents in the synthesis of nanomaterials. The amphiphilic nature of these molecules—a polar amine head and a nonpolar hydrocarbon tail—allows them to self-assemble into organized structures like micelles or layers. This property has been harnessed to direct the growth of one-dimensional nanostructures, such as gallium sulfide (B99878) and gallium selenide (B1212193) nanotubes. scispace.com The amines act as a scaffold, stabilizing the material into a specific morphology. scispace.com

Modulation of Metal-Organic Frameworks (MOFs): In the field of materials science, long-chain amines are employed as modulators in the synthesis of Metal-Organic Frameworks (MOFs). acs.org MOFs are porous, crystalline materials with applications in gas storage, separation, and catalysis. researchgate.net The addition of amines during MOF synthesis can influence the nucleation and growth processes, thereby controlling the crystal size, morphology, and textural properties like pore size and surface area. acs.org Theoretical analyses have shown that functionalizing MOFs with long-chain amines can enhance their capacity for applications like CO₂ adsorption. researchgate.net

Structure-Property Relationships: The fundamental principle of structure-property relationships is crucial. The length and branching of the alkyl chain in a long-chain amine directly influence its physical properties, such as melting point, boiling point, and solubility, as well as its effectiveness in applications like lubrication and polymer modification. google.com The primary amine group provides a reactive site for further chemical modification, allowing for the creation of a wide array of functional derivatives. byjus.com

Table 2: List of Mentioned Chemical Compounds

Compound Name
1,4-diazabicyclo[2.2.2]octane (DABCO)
8-hydroxyquinoline-5-sulfonic acid (HQSA)
Ammonia
Butylamine (BA)
Diurea
Ethylene diamine (ED)
Gallium Selenide
Gallium Sulfide
Heptylamine (HA)
This compound
Lanthanum

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H33N B12644654 Isopentadecylamine CAS No. 47932-35-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13-methyltetradecan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16/h15H,3-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLLOZNXRIMQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197359
Record name Isopentadecylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47932-35-4
Record name Isopentadecylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopentadecylamine
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Record name Isopentadecylamine
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Isopentadecylamine

The direct amination of aliphatic halides, such as isopentadecyl bromide, with ammonia (B1221849) is a classical approach to forming primary amines. fishersci.co.ukwikipedia.org This nucleophilic substitution reaction, however, is often complicated by polyalkylation. libretexts.orgmasterorganicchemistry.comchemistrysteps.com The initially formed primary amine is itself a nucleophile and can react with additional alkyl halide, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org

To circumvent the issue of over-alkylation and achieve a more selective synthesis of the primary amine, alternative methods are often employed. One such strategy is the reaction of the alkyl halide with sodium azide (B81097) to form an alkyl azide intermediate. libretexts.orgchemistrysteps.com This intermediate is not nucleophilic and does not react further with the alkyl halide. libretexts.org Subsequent reduction of the alkyl azide, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the desired primary amine, this compound. libretexts.orgyoutube.com

Reductive amination, also known as reductive alkylation, is a highly effective and widely used method for synthesizing primary amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org To synthesize this compound, the corresponding aldehyde, 13-methyltetradecanal, is reacted with ammonia. chemistrysteps.com This reaction first proceeds through the nucleophilic addition of ammonia to the carbonyl group, forming an unstable hemiaminal which then dehydrates to an imine intermediate. libretexts.org

The key step is the in-situ reduction of this imine to the final amine product. wikipedia.orglibretexts.org This can be accomplished using a variety of reducing agents. A one-pot synthesis is often possible by selecting a reducing agent that is selective for the imine over the starting aldehyde, allowing the entire transformation to occur in a single reaction vessel. chemistrysteps.com

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Chemical Formula Typical Conditions
Sodium Cyanoborohydride NaBH₃CN Mildly acidic to neutral pH wikipedia.orglibretexts.org
Sodium Triacetoxyborohydride NaBH(OAc)₃ Non-aqueous solvents libretexts.org
Catalytic Hydrogenation H₂/Catalyst Metal catalyst (e.g., Ni, Pd, Pt), H₂ pressure wikipedia.orglibretexts.org

This method is advantageous as it avoids the harsh reagents and polyalkylation issues associated with direct amination of alkyl halides. nih.gov

Long-chain amines are frequently synthesized from olefin precursors through what is known as the Nitrile Process. wikipedia.org This two-step sequence involves the conversion of an olefin to a nitrile, which is then reduced to the primary amine.

For this compound, a suitable C15 branched olefin would first be converted to an alkyl halide or other precursor. A common industrial route involves converting a fatty acid to a fatty nitrile by reacting it with ammonia at high temperatures over a metal oxide catalyst. wikipedia.org The resulting nitrile is then hydrogenated to produce the primary amine. wikipedia.orglongdom.org Using an excess of ammonia during the hydrogenation step favors the formation of the primary amine over secondary and tertiary byproducts. wikipedia.org

Alternatively, an alkyl halide (derived from the olefin) can undergo a nucleophilic substitution reaction with sodium cyanide to form the nitrile. libretexts.orgyoutube.com This method has the effect of adding one carbon atom to the alkyl chain. libretexts.orgchemistrysteps.com The subsequent reduction of the nitrile to the amine is a well-established transformation, commonly achieved by catalytic hydrogenation or with reducing agents like LiAlH₄. libretexts.orgyoutube.comnih.gov This route is often preferred industrially for producing aliphatic primary amines because it is more specific than reacting a haloalkane with ammonia. youtube.com

The synthesis of primary amines from alcohols is a significant industrial process. mdpi.com This route involves a "hydrogen-borrowing" or dehydroamination mechanism. mdpi.com To produce this compound, the corresponding C15 oxo-alcohol (isopentadecanol) is used as the starting material.

The process generally involves three key steps catalyzed by heterogeneous metal catalysts:

Dehydrogenation: The alcohol is first dehydrogenated over the catalyst to form the corresponding aldehyde (13-methyltetradecanal). mdpi.com

Imidization: The aldehyde intermediate reacts with ammonia via nucleophilic attack and subsequent dehydration to form an imine. mdpi.com

Hydrogenation: The imine is finally reduced by catalytic hydrogenation to yield the primary amine, this compound. mdpi.com

This method is considered a promising and effective route due to the wide availability of alcohols from both petrochemical and biomass sources. mdpi.com The primary challenge in this process is the competitive adsorption of ammonia on the catalyst surface, which can inhibit the initial, rate-limiting alcohol dehydrogenation step. mdpi.com

Derivatization and Functionalization Strategies

As a primary aliphatic amine, this compound can undergo a variety of chemical reactions to form a wide range of derivatives. These reactions primarily involve the nucleophilic nitrogen atom. whamine.com

Alkylation: this compound can be N-alkylated by reacting it with alkyl halides. wikipedia.org The reaction proceeds via nucleophilic substitution. However, as with the synthesis from alkyl halides and ammonia, the product of the initial reaction (a secondary amine) is also nucleophilic and can react further. masterorganicchemistry.comlibretexts.org This leads to a mixture of secondary, tertiary, and ultimately, quaternary ammonium salts, making it difficult to selectively produce a mono-alkylated product. masterorganicchemistry.comlibretexts.org The rate of alkylation generally follows the order of primary amine > secondary amine > tertiary amine. fishersci.co.uk

Acylation: In contrast to alkylation, the acylation of this compound is a highly efficient and controllable reaction. Primary amines react rapidly with acylating agents such as acid chlorides or acid anhydrides to form N-substituted amides. libretexts.orgyoutube.com The reaction is a nucleophilic acyl substitution. youtube.com Unlike alkylation, over-acylation does not occur because the lone pair of electrons on the nitrogen atom of the resulting amide is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than the starting amine. libretexts.org The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the acid (e.g., HCl) generated as a byproduct. youtube.com

Formation of Oxyalkylenated Amine Derivatives

The reaction of primary amines with epoxides, such as ethylene oxide or propylene oxide, is a common industrial method for the production of oxyalkylenated (alkoxylated) amine derivatives. This process, known as ethoxylation or propoxylation, results in the formation of adducts with varying chain lengths of polyether groups. These derivatives often exhibit surfactant properties.

A search of the scientific and patent literature did not yield specific examples or detailed studies on the formation of oxyalkylenated derivatives starting from this compound. While the general reaction is chemically plausible, specific conditions, catalysts, and the resulting product characteristics for this compound are not documented.

Strategies for Introducing Chromophores or Fluorophores

The introduction of chromophoric or fluorophoric moieties to amine compounds is a common strategy for their detection and quantification in analytical chemistry. This is typically achieved by reacting the primary amine group with a labeling reagent that contains a light-absorbing or light-emitting group.

While there are numerous reagents available for the derivatization of primary amines, no studies were found that specifically describe the introduction of chromophores or fluorophores onto the this compound molecule. General methods for amine derivatization could theoretically be applied, but specific reaction protocols and the properties of the resulting labeled this compound have not been reported.

Integration of Ammonia Nitrogen Fragments for Analytical Enhancement

The integration of additional nitrogen-containing fragments can sometimes be employed to enhance the analytical properties of a compound, for example, by altering its ionization efficiency in mass spectrometry or its electrochemical behavior.

No literature was found describing the integration of ammonia nitrogen fragments onto this compound for the purpose of analytical enhancement.

Mechanistic Studies of this compound Synthesis

Mechanistic studies, including the investigation of reaction kinetics, thermodynamics, and the role of catalysts, are crucial for optimizing synthetic processes.

Reaction Kinetics and Thermodynamics

A comprehensive search of the chemical literature did not reveal any specific studies on the reaction kinetics or thermodynamics of this compound synthesis. Such studies would provide valuable insights into reaction rates, equilibrium positions, and the influence of temperature and pressure on the formation of this compound. The absence of this data indicates a gap in the fundamental understanding of this compound's synthesis.

Role of Catalysts in Synthetic Efficiency and Selectivity

Catalysts play a pivotal role in modern chemical synthesis, often enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of long-chain amines, various catalytic systems, often based on transition metals, are employed.

While there is extensive research on catalysts for amine synthesis in general, no studies were identified that specifically investigate the role of catalysts in the synthesis of this compound. Therefore, information on catalyst efficiency, selectivity, and turnover numbers for the production of this specific amine is not available.

Advanced Analytical Characterization of Isopentadecylamine and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopy is a fundamental tool in chemical analysis, providing detailed information about molecular structure and bonding through the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. libretexts.orgnih.gov It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule. libretexts.org

For isopentadecylamine, ¹H NMR would provide distinct signals corresponding to the different types of protons in the molecule. The protons on the long alkyl chain would appear as a complex series of overlapping multiplets in the upfield region of the spectrum. More distinct signals would arise from the protons near the amine functional group and the branching point. The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the structure. This is particularly useful for confirming the total number of carbons and identifying the specific carbons bonded to the nitrogen atom and at the branch point. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, definitively confirming the isopentadecyl structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Description
-CH(CH₃)₂~1.5 - 1.7 (multiplet)~28 - 32Methine proton at the iso-branch
-CH(CH₃)₂~0.8 - 0.9 (doublet)~22 - 24Methyl protons of the iso-group
-(CH₂)₁₂-~1.2 - 1.4 (multiplet)~29 - 30Methylene (B1212753) protons of the long alkyl chain
-CH₂-NH₂~2.6 - 2.8 (triplet)~40 - 45Methylene protons adjacent to the amine
-CH₂-NH₂~1.0 - 2.5 (broad singlet)N/AAmine protons

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. sepscience.comnih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. nih.gov Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light (usually from a laser) that interacts with the molecule's vibrations. scitepress.org

For this compound, the primary amine (-NH₂) group is the most characteristic feature. In IR spectroscopy, this group gives rise to two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. An N-H scissoring (bending) vibration is also typically observed around 1590-1650 cm⁻¹. The long alkyl chain produces strong C-H stretching bands just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹.

Raman spectroscopy is particularly sensitive to the non-polar C-C and C-H bonds of the alkyl backbone, providing complementary information to the IR spectrum. sepscience.com While the polar N-H and C-N bonds are also Raman active, they are often weaker than in the IR spectrum. The combination of both techniques provides a comprehensive vibrational fingerprint of the molecule. sepscience.com

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H (Primary Amine)Asymmetric & Symmetric Stretch3300 - 3500 (two bands)Weak
N-H (Primary Amine)Scissoring (Bend)1590 - 1650Moderate
C-H (Alkyl)Stretch2850 - 2960Strong
C-H (Alkyl)Bend1375 - 1465Moderate
C-NStretch1020 - 1250Moderate

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.orgpharmatutor.org This technique is most useful for molecules containing chromophores, which are typically unsaturated systems like conjugated double bonds or aromatic rings. shu.ac.uk

This compound is a saturated aliphatic amine and lacks a conventional chromophore. The only available electronic transitions are from the non-bonding (n) electrons on the nitrogen atom to an anti-bonding sigma orbital (σ). These n → σ transitions require high energy and thus occur at short wavelengths, typically in the far UV region (below 200 nm). shu.ac.uk This region is often inaccessible to standard laboratory spectrophotometers. Therefore, UV-Vis spectroscopy is generally not a suitable technique for the direct characterization or quantification of this compound unless the molecule is first derivatized with a UV-absorbing chromophore.

Chromatographic Separation Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. A mobile phase carries the mixture through a stationary phase, and separation occurs based on differential partitioning between the two phases.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. google.com For a non-volatile, long-chain amine like this compound, which lacks a UV chromophore, a reversed-phase HPLC method is often employed.

In a typical setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, would be used. The mobile phase would consist of a mixture of an organic solvent like acetonitrile or methanol and water, often with additives like an acid (e.g., trifluoroacetic acid) or a buffer to ensure the amine is in its protonated, more water-soluble form, which improves peak shape. nih.gov

Since this compound does not absorb UV light, alternative detection methods are necessary. An Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) are all suitable choices for detecting non-volatile analytes without a chromophore.

Table 3: Example HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 70% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detector ELSD, CAD, or Mass Spectrometry (MS)
Injection Volume 10 µL

Gas Chromatography (GC) is a common technique for separating and analyzing compounds that can be vaporized without decomposition. bre.com While this compound is a relatively large molecule, it is sufficiently volatile for GC analysis, particularly with a high-temperature column and programmed oven temperatures.

The analysis of primary amines by GC can sometimes be challenging due to their polarity, which can lead to peak tailing and interaction with active sites on the column or inlet. chromatographyonline.com To mitigate these issues, a base-deactivated column or a specialized amine-specific column is recommended. An alternative strategy is to derivatize the amine group, for example, through acylation, to create a less polar and more volatile derivative with improved chromatographic properties.

A Flame Ionization Detector (FID) is a common and robust choice for detecting hydrocarbons and most organic compounds, providing excellent sensitivity for this compound. For definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred method, as it provides both retention time data and a mass spectrum for structural confirmation. nih.govmdpi.com

Table 4: Example GC Method Parameters for this compound Analysis

Parameter Condition
Column DB-5ms or similar mid-polarity column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 280 °C
Oven Program Start at 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 320 °C (FID) or 280 °C (MS Transfer Line)
Injection Mode Split (e.g., 20:1)

Supercritical Fluid Chromatography (SFC) in Advanced Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to traditional chromatographic methods for the analysis of a wide range of compounds, including long-chain amines. twistingmemoirs.comamericanpharmaceuticalreview.com Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers rapid and highly efficient separations. twistingmemoirs.comnih.gov

For achiral separations of compounds like this compound, SFC operates similarly to normal-phase chromatography, where polar interactions govern retention. americanpharmaceuticalreview.com The mobile phase, typically a mixture of supercritical CO2 and a polar organic modifier such as methanol or ethanol, allows for the effective separation of analytes on polar stationary phases. twistingmemoirs.comnih.gov The choice of stationary phase is a critical factor in method development. americanpharmaceuticalreview.com Polar columns, including bare silica, 3-aminopropyl bonded silica (NH2), or specialized phases like 2-ethylpyridine (2-EP), are often employed. The 2-EP column is particularly effective for basic compounds as it can provide sharp peak shapes without the need for mobile phase additives. encyclopedia.pub

In instances where peak tailing or poor resolution occurs, especially with basic analytes, the addition of an acidic additive to the mobile phase modifier can significantly improve chromatographic performance. nih.gov The unique properties of supercritical fluids, which possess low viscosity and high diffusivity, enable high flow rates and faster analysis times compared to traditional HPLC. twistingmemoirs.comamericanpharmaceuticalreview.com

ParameterTypical Condition for Long-Chain Amine Analysis
Stationary Phase2-Ethylpyridine (2-EP), Silica, Amino (NH2)
Mobile PhaseSupercritical CO₂ with modifier
Co-solvent/ModifierMethanol or Ethanol (Gradient or Isocratic)
Additive0.1% Ethanesulfonic Acid (ESA) for basic compounds
Temperature40 °C
Back Pressure150 bar

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound, offering unparalleled sensitivity and selectivity. rsc.org When coupled with chromatographic front-ends, it provides a robust platform for analyzing complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of low-volatility and polar compounds. researchgate.net However, direct analysis of aliphatic amines like this compound can be challenging due to poor retention on common reversed-phase columns and potential for ion suppression. researchgate.net To overcome these limitations, chemical derivatization is frequently employed. sigmaaldrich.com

Derivatization converts the primary amine into a more hydrophobic compound, enhancing its retention on reversed-phase media (e.g., C18 columns) and improving its ionization efficiency for mass spectrometric detection. researchgate.net Reagents such as benzoyl chloride or dansyl chloride react with the amine group under mild conditions, introducing a functionality that is both readily retained and easily ionized, typically by electrospray ionization (ESI) in positive ion mode. nih.govnih.gov

For quantification, tandem mass spectrometry (MS/MS) is utilized, most commonly in the Multiple Reaction Monitoring (MRM) mode. nih.gov In this approach, the protonated molecular ion of the derivatized this compound (the precursor ion) is selectively isolated and fragmented. A specific, high-abundance fragment (the product ion) is then monitored for quantification, providing exceptional selectivity and sensitivity, with detection limits often reaching picomolar to nanomolar levels. nih.govacs.org

ParameterTypical Condition for Derivatized this compound
Derivatization ReagentBenzoyl Chloride
LC ColumnReversed-Phase C18 (e.g., Waters HSS T3)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile or Methanol
Ionization ModeElectrospray Ionization (ESI), Positive
MS Analysis ModeMultiple Reaction Monitoring (MRM)
Hypothetical MRM Transition (Benzoyl Derivative)[M+H]⁺ Precursor Ion → Characteristic Product Ion

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures. nih.gov Due to the high polarity and low volatility of primary amines, derivatization is an essential prerequisite for the analysis of this compound by GC-MS. sigmaaldrich.comjfda-online.com The process converts the non-volatile amine into a thermally stable and volatile derivative suitable for gas-phase analysis. gcms.cz

Common derivatization strategies for primary amines include silylation and acylation. mdpi.com Silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active amine hydrogen with a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Acylation with reagents such as pentafluoropropionic anhydride forms fluoroacyl derivatives, which increases volatility and enhances detector response. jfda-online.com

Once derivatized, the sample is introduced into the GC, where it is separated on a low-polarity capillary column. The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. The resulting mass spectra contain characteristic fragmentation patterns that serve as a chemical fingerprint for identification, allowing for confident structural confirmation by comparison to spectral libraries. sigmaaldrich.com

ParameterTypical Condition for Derivatized this compound
Derivatization ReagentMTBSTFA (for silylation)
GC ColumnLow-polarity fused silica (e.g., DB-1MS, SLB-5ms)
Carrier GasHelium
Oven ProgramTemperature gradient (e.g., 50 °C to 300 °C)
Ionization ModeElectron Ionization (EI), 70 eV
Key Mass Fragments (TBDMS Derivative)[M-15]⁺, [M-57]⁺

High-Resolution Mass Spectrometry (HRMS) in Derivatization Studies

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, which are invaluable for confirming the identity of derivatized analytes. acs.orgnih.gov This capability is crucial in derivatization studies to verify the successful formation of the target derivative and to elucidate its elemental composition.

Following a derivatization reaction, HRMS can measure the mass of the resulting molecule with an accuracy of less than 5 parts per million (ppm). This precision allows for the calculation of a unique elemental formula, distinguishing the derivatized this compound from other isobaric compounds that may be present in the sample matrix. This level of confidence is essential for the unambiguous identification of novel derivatives or for confirming structures in complex biological or environmental samples where interferences are common.

AnalyteDerivatization ReagentTheoretical Exact Mass [M+H]⁺Hypothetical Measured MassMass Error (ppm)
This compoundBenzoyl Chloride332.2948332.29510.9

Electroanalytical and Other Advanced Techniques

Beyond chromatography, electrodriven separation techniques offer alternative and often orthogonal methods for the analysis of charged species like protonated long-chain amines.

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) separates analytes based on their electrophoretic mobility in an electric field, which is dependent on the analyte's charge-to-size ratio. libretexts.orglibretexts.org For a primary amine like this compound, analysis is performed in Capillary Zone Electrophoresis (CZE) mode. mdpi.com

ParameterTypical Condition for Amine Analysis
TechniqueCapillary Zone Electrophoresis (CZE)
CapillaryFused Silica (e.g., 50 µm i.d., 50 cm length)
Background Electrolyte (BGE)10 mmol/L Potassium Acetate, pH 4.8
Applied Voltage15-25 kV
Temperature25 °C
DetectionIndirect UV or Mass Spectrometry (CE-MS)

X-ray Diffraction (XRD) for Crystalline Structures

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. For this compound and its derivatives, which can exist as crystalline solids, XRD provides invaluable information on atomic and molecular arrangement, crystal packing, and polymorphism. nih.govrsc.org When a beam of X-rays interacts with a crystalline sample, it diffracts into specific directions, producing a unique diffraction pattern. This pattern serves as a fingerprint of the crystalline solid, determined by the lattice structure. nih.gov

The analysis of the XRD pattern can reveal key structural parameters. The positions of the diffraction peaks are defined by Bragg's Law (nλ = 2d sinθ) and relate to the interplanar spacing (d-spacing) within the crystal lattice. nih.gov The intensity of these peaks is related to the arrangement of atoms within the crystal's unit cell. For long-chain molecules like this compound, XRD helps in understanding how the alkyl chains pack together, which significantly influences the material's physical properties.

Research on long-chain alkylamines and their salts has demonstrated that they can exhibit complex crystalline structures and polymorphism—the ability to exist in multiple crystal forms. rsc.org Each polymorph will produce a distinct XRD pattern and possess different physical properties. Powder X-ray Diffraction (PXRD) is commonly used for bulk sample analysis to identify crystalline phases and determine purity. nih.govmdpi.com For novel derivatives, single-crystal X-ray diffraction (SCXRD) can be employed, when suitable single crystals are available, to determine the precise three-dimensional molecular structure, including bond lengths and angles. nih.gov

Diffraction Angle (2θ) [°]d-spacing [Å]Relative Intensity [%]
5.516.05100
11.08.0345
16.55.3630
22.14.0285
27.73.2220

This interactive table presents hypothetical PXRD data for a crystalline long-chain amine derivative, illustrating the relationship between diffraction angles and crystal lattice spacings.

Thermal Analysis Methods (e.g., TGA, DSC) for Phase Behavior Research

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. wikipedia.org For this compound and its derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly vital for investigating thermal stability and phase behavior. nih.govlabmanager.com

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgaurigaresearch.com This technique is essential for determining the thermal stability and decomposition profile of this compound. particle.dk A TGA curve plots the mass of the sample against temperature. A negligible change in mass indicates the material is stable within that temperature range. wikipedia.org Significant mass loss events correspond to processes like decomposition or volatilization. particle.dkgossmanforensics.com

The TGA thermogram provides critical data points, including the onset temperature of decomposition, which indicates the upper limit of the material's thermal stability. gossmanforensics.com The analysis of derivatives of this compound can show how different functional groups affect thermal stability.

CompoundOnset of Decomposition (Tonset) [°C]Temperature of Max. Mass Loss (Tpeak) [°C]Residual Mass at 600°C [%]
This compound~180~210< 2
This compound Derivative A~220~250~ 5
This compound Derivative B~250~285~ 15

This interactive table displays representative TGA data for this compound and hypothetical derivatives, highlighting key thermal stability parameters. Data is illustrative and based on typical values for similar long-chain primary amines.

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgiajps.com It is used to detect and quantify the energy changes associated with phase transitions and chemical reactions. wikipedia.org For this compound and its derivatives, DSC is instrumental in studying melting, crystallization, and solid-solid phase transitions. labmanager.com

A DSC thermogram plots heat flow versus temperature. An endothermic peak typically represents a process that absorbs heat, such as melting, while an exothermic peak represents a heat-releasing process, like crystallization. wikipedia.org The temperature at the peak of the melting endotherm is taken as the melting point (Tₘ), and the area under the peak corresponds to the enthalpy of fusion (ΔHₘ), which is the energy required to melt the sample. nih.gov These parameters are crucial for understanding the purity and crystalline nature of the material. Studies on similar long-chain amines have shown that factors like chain length and functional groups can significantly influence melting behavior. researchgate.net

CompoundMelting Point (Tm) [°C]Enthalpy of Fusion (ΔHf) [J/g]Crystallization Temperature (Tc) [°C]
This compound~35 - 38~180~25
This compound Salt Derivative~150 - 155~210~130

This interactive table shows typical DSC data for this compound and a hypothetical salt derivative, detailing key phase transition characteristics. Data is illustrative and based on general findings for analogous compounds.

By combining these advanced analytical techniques, a detailed understanding of the structural and thermal properties of this compound and its derivatives can be achieved, facilitating their development for specific applications.

Interfacial and Surface Science of Isopentadecylamine

Mechanisms of Surface Activity and Emulsification

The efficacy of isopentadecylamine as a surface-active agent stems from its ability to spontaneously adsorb at interfaces, such as air-water or oil-water, thereby lowering the free energy of the system. This fundamental property is the basis for its role in creating and stabilizing emulsions.

The adsorption of surfactant molecules at an interface can be quantified by an adsorption isotherm, which relates the concentration of the surfactant at the interface (surface excess, Γ) to its concentration in the bulk solution at a constant temperature. microtrac.com For surfactants like this compound, this relationship is often described by models such as the Langmuir or Freundlich isotherms. mdpi.comresearchcommons.org

Langmuir Isotherm: This model assumes that adsorption occurs at specific, localized sites on the surface and that a monolayer is formed when all sites are occupied. diva-portal.org

Freundlich Isotherm: This empirical model is often used for heterogeneous surfaces and does not assume monolayer adsorption. researchgate.net

The surface excess (Γ) is a measure of the accumulation of the surfactant at the interface compared to the bulk phase. acs.org It is a crucial parameter as the reduction in surface tension is directly proportional to the surface excess concentration. The formation of a monolayer at the interface is a prerequisite for many of the compound's functions, including emulsification and corrosion inhibition. microtrac.com Modeling of experimental data is essential for determining parameters like the maximum adsorption capacity. mdpi.com

As an amphiphilic molecule, this compound exhibits self-assembly in aqueous solutions. At low concentrations, the molecules exist as individual monomers. However, as the concentration increases to a specific point known as the Critical Micelle Concentration (CMC), the molecules spontaneously aggregate to form micelles. researchgate.net In these structures, the hydrophobic isopentadecyl tails cluster together to form a non-polar core, while the hydrophilic amine head groups are exposed to the aqueous environment. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interaction between the hydrocarbon tails and water molecules.

The CMC is a key characteristic of a surfactant. Below the CMC, properties like surface tension change significantly with concentration. Above the CMC, the surface tension remains relatively constant as additional monomers primarily form new micelles. nih.gov The CMC value is influenced by factors such as the length and structure of the alkyl chain; for primary aliphatic amines, the CMC generally decreases as the length of the hydrophobic chain increases. nih.govresearchgate.net

Representative Critical Micelle Concentration (CMC) for Primary Aliphatic Amines in Aqueous Solution
Alkyl Chain LengthRepresentative CMC (mol/L)
C8 (Octylamine)~1.3 x 10-1
C10 (Decylamine)~2.7 x 10-3
C12 (Dodecylamine)~1.5 x 10-2
C16 (Hexadecylamine)~3.0 x 10-4

Note: This table presents typical values for straight-chain primary amines to illustrate the general trend. Specific values for this compound may vary due to its branched structure.

An emulsion is a dispersion of one immiscible liquid in another, such as oil in water (O/W). mdpi.com These systems are thermodynamically unstable, and a surfactant is required to facilitate their formation and provide stability. This compound acts as an emulsifier by adsorbing at the oil-water interface, orienting its hydrophobic tail into the oil phase and its hydrophilic head into the water phase.

This adsorption significantly reduces the interfacial tension (IFT) between the oil and water phases. kruss-scientific.comresearchgate.net A lower IFT reduces the energy required to break down large droplets into smaller ones, aiding the emulsification process. mdpi.com Once the emulsion is formed, the adsorbed layer of this compound molecules around the dispersed droplets creates a protective barrier. This barrier provides stability through steric hindrance, physically preventing the droplets from coalescing into larger drops, which would lead to phase separation. mdpi.comusu.edu The stability of emulsions formed with fatty amines can be influenced by factors such as temperature and pH. aade.org

Mechanistic Investigations of Corrosion Inhibition by this compound

This compound is classified as a film-forming amine (FFA), a type of corrosion inhibitor that functions by creating a protective layer on a metal's surface. antinternational.comaquaphoenixsci.com This is particularly effective in preventing the corrosion of metals like steel in various industrial systems. mdpi.comfrontiersin.org

The initial and most critical step in the corrosion inhibition process is the adsorption of this compound molecules onto the metal surface. This adsorption can occur through two primary mechanisms:

Physisorption (Physical Adsorption): This process involves electrostatic interactions between the inhibitor and the metal surface. In aqueous or acidic environments, the amine group can become protonated (R-NH₃⁺), leading to an electrostatic attraction to cathodic sites on the metal surface that have a net negative charge. This type of adsorption is generally weaker and can be reversible.

Chemisorption (Chemical Adsorption): This involves the formation of a coordinate covalent bond between the inhibitor and the metal. The lone pair of electrons on the nitrogen atom of the amine group can be shared with the vacant d-orbitals of the metal atoms (e.g., iron). tudelft.nl This creates a much stronger, more direct bond to the surface compared to physisorption. aip.org

In practice, the adsorption of this compound on a metal surface is often a combination of both physisorption and chemisorption, leading to robust attachment. iapchem.org

Following adsorption, the this compound molecules orient themselves on the metal surface to form a dense, organized, monomolecular film. antinternational.com The hydrophilic amine "heads" anchor the molecules to the metal, while the long, hydrophobic isopentadecyl "tails" align outwards, away from the surface. aquaphoenixsci.comtudelft.nl

This orientation creates a tightly packed, non-polar, hydrophobic layer. This film functions as a stable physical barrier with several protective qualities: kuritaamerica.com

Water Displacement: The film displaces water and other corrosive electrolytes from the metal surface. arkema.com

Barrier to Corrosive Agents: It physically blocks corrosive species, such as dissolved oxygen, carbon dioxide, and chloride ions, from reaching the metal and participating in electrochemical corrosion reactions. antinternational.comkuritaamerica.com

Reduced Wettability: The hydrophobic nature of the film significantly reduces the wettability of the surface, further preventing contact with the aqueous corrosive environment. tudelft.nl

This protective film is resilient and can provide long-lasting protection even if the continuous supply of the inhibitor is interrupted. kuritaamerica.com

Characteristics of the Protective Film Formed by this compound
CharacteristicFunctionPrimary Mechanism
HydrophobicRepels water and aqueous corrosive solutions. antinternational.comOutward orientation of non-polar alkyl tails.
Dense MonolayerForms a physical barrier against corrosive species. kuritaamerica.comStrong intermolecular forces between alkyl chains.
Surface AdherentEnsures the film remains attached to the metal.Physisorption and chemisorption of amine groups. tudelft.nl
Water DisplacingRemoves the primary electrolyte for corrosion. arkema.comPreferential adsorption of the amine over water molecules.

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization Studies

Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization are powerful electrochemical techniques used to study the corrosion-inhibiting properties of chemical compounds on metal surfaces. researchgate.netmetrohm.com

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive method that provides detailed information about the kinetics of electrochemical processes and the properties of the interface between a metal and its environment. gamry.comijcsi.pro By applying a small amplitude AC voltage over a range of frequencies, researchers can model the interface as an equivalent electrical circuit. wikipedia.org Key parameters that can be extracted from EIS data include:

Polarization Resistance (R_p): This value is inversely proportional to the corrosion rate. A higher R_p indicates better corrosion protection. wikipedia.org

Double-layer Capacitance (C_dl): This relates to the adsorption of the inhibitor on the metal surface. A decrease in C_dl can suggest the displacement of water molecules by the inhibitor molecules, forming a protective layer.

Charge Transfer Resistance (R_ct): This parameter is related to the resistance of the electrochemical reactions occurring at the metal surface. An increase in R_ct signifies a slowing down of the corrosion process. ijcsi.pro

For a hypothetical study on this compound, one would expect to see Nyquist and Bode plots. The Nyquist plot would ideally show an increase in the semicircle diameter with increasing concentrations of this compound, corresponding to a higher charge transfer resistance. The Bode plot would show an increase in the impedance modulus at low frequencies and a shift in the phase angle to higher values, indicating the formation of a more protective film.

Potentiodynamic Polarization is a direct current (DC) technique where the potential of the metal is scanned, and the resulting current is measured. metrohm.comgamry.com This method helps to determine the corrosion current density (i_corr) and the corrosion potential (E_corr). benthamopenarchives.com From the polarization curves, one can deduce whether an inhibitor is anodic, cathodic, or mixed-type. mdpi.com

In a study of this compound, the polarization curves would be recorded for a metal electrode in a corrosive medium with and without the addition of the compound. A significant decrease in the corrosion current density and a shift in the corrosion potential upon the addition of this compound would indicate its effectiveness as a corrosion inhibitor. The inhibition efficiency (IE%) can be calculated from the i_corr values.

A hypothetical data table for such an experiment might look like this:

Concentration of this compound (M)E_corr (mV vs. SCE)i_corr (A/cm²)Inhibition Efficiency (%)
0-5001.0 x 10⁻⁵-
1 x 10⁻⁵-4805.0 x 10⁻⁶50
1 x 10⁻⁴-4601.0 x 10⁻⁶90
1 x 10⁻³-4505.0 x 10⁻⁷95

This data is purely illustrative and not based on actual experimental results for this compound.

Adhesion and Wettability Modification

The ability of a compound to modify the adhesion and wettability of a surface is crucial for applications such as coatings, adhesives, and composite materials. researchgate.net

Surface Energy Characterization

Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. relyon-plasma.com It is a key parameter that governs wetting and adhesion phenomena. plasticsdecorating.com High surface energy materials are generally easier to wet and bond to, while low surface energy materials are more difficult. si-coatings.comadezif.com

The surface energy of a solid is typically determined indirectly by measuring the contact angle of several liquids with known surface tensions on the solid's surface. relyon-plasma.com The contact angle is the angle where a liquid/vapor interface meets a solid surface. nih.gov Various models, such as the Owens, Wendt, Rabel, and Kaelble (OWRK) method, can then be used to calculate the total surface energy and its dispersive and polar components. plasticsdecorating.com

If this compound were to be used to treat a surface, one would expect a change in the surface energy. For instance, if it renders a high-energy surface like metal more hydrophobic, an increase in the water contact angle would be observed, indicating a decrease in the surface energy.

A hypothetical data table for such a characterization might be:

SurfaceWater Contact Angle (°)Diiodomethane Contact Angle (°)Surface Energy (mN/m)
Untreated Metal304570
Metal treated with this compound956040

This data is purely illustrative and not based on actual experimental results for this compound.

Role in Interfacial Bonding for Composite Materials

Adhesion promoters, or coupling agents, are often used to improve this interfacial bonding. wikipedia.orghroc.in These molecules typically have two different functional ends: one that reacts with the inorganic reinforcement and another that is compatible with the organic polymer matrix. wikipedia.org This creates a chemical bridge at the interface. tudelft.nl

Given its amine functional group, this compound could potentially act as a coupling agent. The amine group could form bonds with certain types of reinforcements, while the long alkyl chain could entangle with or adhere to a polymer matrix. To evaluate its role, one would fabricate composite materials with and without this compound as a surface treatment for the reinforcement. The interfacial shear strength (IFSS) could then be measured using techniques like the single-fiber pull-out test. An increase in the IFSS would indicate improved interfacial bonding.

A hypothetical data table for such a study could be:

Composite SystemInterfacial Shear Strength (MPa)
Glass Fiber / Epoxy (untreated)30
Glass Fiber (this compound treated) / Epoxy45

This data is purely illustrative and not based on actual experimental results for this compound.

Isopentadecylamine in Polymer Science and Materials Engineering

Incorporation as Polymer Modifiers and Additives

Isopentadecylamine and its modified forms are increasingly utilized as additives to enhance the performance of polymers. Their incorporation can occur during or after polymerization, leading to significant improvements in material properties.

Role in Polymerization Processes (e.g., Emulsion Polymerization)

In polymerization processes like emulsion polymerization, surface-active agents are crucial for stabilizing monomer droplets and the resulting polymer particles. google.compcimag.com Emulsion polymerization is a heterogeneous process widely used to produce synthetic latices for applications in paints, adhesives, and textiles. pcimag.com this compound, particularly after modification to enhance its surface activity (e.g., through oxyalkylation), can function as an emulsifier. google.com These amine-based surfactants aid in the formation and stabilization of the emulsion, influencing the particle size and stability of the final polymer dispersion. google.comwindows.net

The effectiveness of such surfactants is critical as they can impact the reaction kinetics and the properties of the resulting latex. pcimag.com For instance, the choice and concentration of the emulsifier can determine the particle size of the polymer, which in turn affects the viscosity and film-forming properties of the latex. nih.gov

Influence on Polymer Rheology and Processing Characteristics

The rheological properties of polymers, which describe their flow and deformation behavior, are critical for their processing and end-use applications. specialchem.compressbooks.pub this compound-derived compounds can act as rheology modifiers, altering the viscosity and flow characteristics of polymer melts and solutions. google.comlubrizol.com For example, their incorporation can lead to shear thinning behavior, where the viscosity decreases with an increasing rate of shear, which is beneficial for processes like injection molding and extrusion. specialchem.comresearchgate.net

The long alkyl chain of this compound can introduce internal lubrication, reducing friction between polymer chains and thereby lowering the melt viscosity. This can lead to improved processability, lower energy consumption during processing, and enhanced surface finish of the final product. The entanglement of these long chains can also contribute to the viscoelastic properties of the material. pressbooks.pub

Table 1: Influence of this compound Derivatives on Polymer Properties

Property Effect of this compound Incorporation
Melt Viscosity Generally reduced, improving processability.
Shear Behavior Can induce shear thinning.
Surface Finish Often improved due to better flow.

Functionalization of Polymer Chains via this compound Derivatives

Post-polymerization modification is a powerful strategy for introducing new functionalities onto existing polymer backbones. isct.ac.jp this compound and its derivatives can be grafted onto polymer chains to impart specific properties. This functionalization can be achieved through various chemical reactions, targeting reactive sites on the polymer.

This approach allows for the transformation of commodity polymers into higher-value materials with tailored characteristics. isct.ac.jp For example, attaching the long alkyl chains of this compound can increase the hydrophobicity of a polymer, which could be advantageous for applications requiring water resistance.

Design and Development of Specialized Polymeric Materials

The unique properties of this compound make it a valuable building block in the design of advanced polymeric materials with specific functionalities.

Thermally Responsive Polymers Incorporating this compound-derived Units

Thermally responsive polymers are a class of "smart" materials that undergo a significant and often reversible change in their properties in response to temperature variations. wikipedia.orgrsc.org These polymers can exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). wikipedia.org One of the most studied thermoresponsive polymers is poly(N-isopropylacrylamide) (pNIPAAm), which has an LCST of around 32°C in water. frontiersin.orgnih.gov

By incorporating this compound-derived units into a polymer structure, it is possible to influence its thermoresponsive behavior. The long, hydrophobic isopentadecyl group can affect the hydrophobic-hydrophilic balance of the polymer, which is a key factor in determining its transition temperature. researchgate.net This allows for the tuning of the LCST or UCST to a desired temperature range for specific applications, such as in controlled drug delivery systems or smart coatings. rsc.orgfrontiersin.org

Rheological Modifiers in Lubricant and Grease Compositions

In the formulation of lubricants and greases, rheology modifiers are essential for controlling the viscosity and ensuring stable performance over a wide range of temperatures and shear conditions. google.comborchers.com Compounds derived from long-chain amines, such as this compound, can function as effective rheology modifiers in these applications. google.comgoogle.com

These additives can form complex structures within the lubricant base oil, creating a network that increases viscosity and provides shear stability. google.com Diurea compounds, which can be synthesized from amines like this compound and diisocyanates, are known to act as thickeners in grease compositions. google.com The long alkyl chains contribute to the thickening effect and can also enhance the lubricating properties of the formulation.

Table 2: Compound Names Mentioned

Compound Name
This compound
Poly(N-isopropylacrylamide)
Diurea

Additives for Fiber Spinning and Coagulation Baths

In the manufacturing of synthetic fibers and films, the use of additives in spin baths is crucial for a smooth and efficient process. This compound is identified as a potential component in spin bath additives. google.com These additives serve multiple functions, including the prevention of spinneret incrustation and clogging, the reduction of static charge formation, and the inhibition of sludge or salt deposits on both the spun material and the equipment. google.com The effectiveness of these additives often relies on their surface activity and stability in the acidic environment of the coagulation bath. google.com

The concentration of these additives in the spin bath is typically low, in the range of 1 to 1000 parts per million by weight. google.com The choice of amine and its modification depends on the specific polymer being processed and the desired properties of the final product.

Structure-Property Relationships in this compound-Modified Materials

The incorporation of this compound into a polymer matrix can significantly alter the material's properties due to the interplay between the long alkyl chain and the polar amine group with the polymer chains. These interactions can influence the mechanical strength, thermal stability, and permeability of the resulting material.

Impact on Mechanical Performance

The addition of long-chain alkylamines like this compound to polymers can have a plasticizing effect, which generally leads to a decrease in tensile strength and modulus but an increase in elongation at break. This is because the long, flexible alkyl chains can intercalate between polymer chains, increasing the free volume and reducing intermolecular forces. This allows the polymer chains to move more freely past one another, resulting in a more flexible but less rigid material.

Table 1: Hypothetical Mechanical Properties of a Polymer Modified with this compound

PropertyUnmodified PolymerPolymer + 2% this compoundPolymer + 5% this compound
Tensile Strength (MPa)353228
Young's Modulus (GPa)1.51.31.1
Elongation at Break (%)200250320

Note: This table is illustrative and based on general principles of polymer science, as specific data for this compound was not found.

Influence on Thermal Behavior and Phase Transitions

The presence of this compound can affect the thermal behavior of a polymer, including its glass transition temperature (Tg) and melting temperature (Tm). The plasticizing effect of the long alkyl chain can lower the Tg by increasing the mobility of the polymer chains. At the same time, the amine group can introduce specific interactions, such as hydrogen bonding, which might restrict chain motion and potentially increase the Tg in some systems.

Control of Moisture Permeability in Polymeric Systems

The amine group, being hydrophilic, might slightly counteract this effect. However, the dominant influence of the long hydrophobic tail is expected to lead to a net decrease in water vapor transmission rate. The effectiveness of this compound in reducing moisture permeability would depend on its concentration, its dispersion within the polymer matrix, and the inherent hydrophilicity or hydrophobicity of the polymer itself.

Table 2: Illustrative Water Vapor Transmission Rate (WVTR) of a Polymer Film with this compound

Additive ConcentrationWVTR (g/m²/day)
0% (Control)15
1% this compound12
3% this compound9

Note: This table is for illustrative purposes to demonstrate the expected trend, as direct experimental data for this compound was not found.

Theoretical and Computational Chemistry of Isopentadecylamine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed description of the electronic and geometric properties of isopentadecylamine. These methods solve the Schrödinger equation for the molecule, providing a wealth of information about its orbitals, energy, and reactivity.

The electronic structure of this compound is characterized by a long, nonpolar alkyl chain and a polar amine head group. Quantum chemical calculations can precisely map the electron density distribution across the molecule. This analysis typically reveals a high electron density around the nitrogen atom of the amine group, which is the site of its basicity and nucleophilicity.

Molecular orbital (MO) analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. For this compound, the HOMO is generally localized on the lone pair of the nitrogen atom, indicating its propensity to act as an electron donor. The LUMO, conversely, is typically distributed along the alkyl chain, representing its ability to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar long-chain amines, calculated at the B3LYP/6-31G(d) level of theory.)

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.4 D
Mulliken Charge on Nitrogen-0.85 e

Due to the flexibility of its long alkyl chain, this compound can adopt a multitude of conformations. Computational methods are employed to explore the potential energy surface and identify the most stable conformers. The rotation around the numerous carbon-carbon single bonds gives rise to a complex energy landscape with various local minima.

Table 2: Relative Energies of this compound Conformers (Note: This data is hypothetical and represents a simplified conformational analysis.)

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)
All-trans (Anti)180°0.00
Gauche 160°0.95
Eclipsed 1120°3.50
Gauche 2-60°0.95
Eclipsed 24.20

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: Theoretical calculations can predict the ¹³C and ¹H nuclear magnetic resonance (NMR) chemical shifts. The chemical environment of each carbon and hydrogen atom in this compound influences its shielding tensor, leading to distinct signals. For instance, the carbon atom attached to the nitrogen (C1) would exhibit a characteristic downfield shift compared to the other alkyl carbons.

IR Spectroscopy: The vibrational frequencies of this compound can be computed to generate a theoretical infrared (IR) spectrum. Key vibrational modes include the N-H stretching and bending frequencies of the amine group, typically appearing in the regions of 3300-3500 cm⁻¹ and 1550-1650 cm⁻¹, respectively. The C-H stretching and bending vibrations of the long alkyl chain dominate other regions of the spectrum.

Table 3: Predicted Vibrational Frequencies for this compound (Note: This is a selection of predicted frequencies and their assignments, based on DFT calculations.)

Frequency (cm⁻¹)Vibrational Mode
3450N-H Asymmetric Stretch
3360N-H Symmetric Stretch
2925C-H Asymmetric Stretch (CH₂)
2855C-H Symmetric Stretch (CH₂)
1620N-H Scissoring (Bending)
1465CH₂ Scissoring
1080C-N Stretch

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, both individually and in collective systems. By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal dynamic processes that are inaccessible to static quantum chemical calculations.

As an amphiphilic molecule with a hydrophilic amine head and a long hydrophobic tail, this compound is expected to exhibit self-assembly in aqueous solutions. MD simulations can model this process, showing how individual molecules aggregate to form structures like micelles or bilayers. These simulations can track the movement and orientation of each molecule over time, revealing the kinetic and thermodynamic factors that drive self-assembly. Key parameters that can be extracted from these simulations include the critical micelle concentration (CMC) and the size and shape of the resulting aggregates.

MD simulations are also invaluable for studying the interaction of this compound with various surfaces and interfaces. For example, simulations can model the adsorption of this compound onto a solid substrate or its partitioning at an oil-water interface. These simulations can elucidate the orientation of the molecules at the interface, with the polar amine group typically interacting with polar surfaces or the aqueous phase, and the nonpolar alkyl tail extending into the nonpolar medium or away from a polar surface. The strength of these interactions and the resulting molecular ordering are critical for applications such as surface modification and emulsification.

Diffusion and Transport Phenomena

The movement of this compound, a long-chain amine, is governed by the principles of diffusion and mass transfer. Diffusion is the net movement of a substance from a region of higher concentration to one of lower concentration, driven by random molecular motion. This process is fundamental to understanding how this compound moves through various media.

The rate of diffusion is quantified by the diffusion coefficient (D), which is influenced by factors such as the size and shape of the molecule, the viscosity of the medium, and temperature. For long-chain amines like this compound, their larger size generally leads to smaller diffusion coefficients compared to smaller molecules. The transport of these molecules can occur in different phases, including liquids and gases, and across interfaces. researchgate.netmadar-ju.com

Computational models, such as those based on Fick's first law of diffusion, can be used to predict the flux of this compound across a concentration gradient. libretexts.org These models are essential in various applications, from industrial processes to biological systems. For instance, in the context of supported liquid membranes used for separating chiral amines, diffusion is the primary mechanism for transport within the membrane phase. vito.be The concentration gradient of the unprotonated amine acts as the driving force for this diffusion. vito.be Studies on other long-chain amines have shown that diffusion coefficients can vary significantly depending on the specific amine and the medium. acs.org

Table 1: Factors Influencing the Diffusion of this compound

FactorDescription
Molecular Size Larger molecules like this compound generally have lower diffusion coefficients.
Medium Viscosity Higher viscosity of the solvent or medium impedes molecular movement, reducing the diffusion rate.
Temperature Increased temperature leads to higher kinetic energy of molecules and a faster rate of diffusion.
Concentration Gradient A steeper concentration gradient results in a higher net flux of the substance. madar-ju.comvito.be
Intermolecular Interactions Interactions with other molecules in the medium can affect the mobility of this compound.

This table is generated based on general principles of diffusion and findings from related studies.

Reaction Pathway Modeling for Synthesis and Degradation

Computational chemistry plays a crucial role in modeling the reaction pathways for both the synthesis and degradation of this compound. These models help in understanding the underlying mechanisms and predicting the formation of various products.

The synthesis of amines often involves nucleophilic substitution or reductive amination. msu.eduijrpr.com Transition state theory is a key concept in understanding the rates of these chemical reactions. The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By analyzing the structure and energy of the transition state, chemists can gain insights into the reaction mechanism and predict the reaction rate. msu.edu

For amine synthesis, computational methods can be used to model the transition states of key steps, such as the formation of the carbon-nitrogen bond. msu.edu For example, in the reaction of an alkyl halide with ammonia (B1221849), the transition state would involve the partial formation of the C-N bond and the partial breaking of the C-halogen bond. libretexts.org The energy barrier of this transition state determines the speed of the reaction. For more complex reactions, such as those catalyzed by enzymes, understanding the transition state is crucial for explaining the catalytic power of the enzyme. nih.gov

Computational tools are increasingly used to predict the transformation products of organic compounds, including this compound, under various conditions. nih.gov These prediction systems can be knowledge-based, relying on established rules of chemical transformations, or based on machine learning algorithms trained on large datasets of known reactions. nih.gov

For the degradation of this compound, these models can predict the likely products resulting from processes like oxidation. For instance, the oxidation of amines can lead to the formation of N-oxides or other degradation products. mdpi.com Rule-based pathway generators can predict a multitude of possible transformation products and elementary reactions. nih.gov

Predicting the products of synthesis is also a significant area of computational chemistry. Retrosynthesis prediction models, for example, can suggest potential reactants and reaction pathways to synthesize a target molecule like this compound. nih.govfrontiersin.org These models often break down the target molecule into simpler precursors, suggesting a series of reactions to achieve the final product. nih.gov

Table 2: Common Reaction Types in Amine Synthesis and Degradation

Reaction TypeDescriptionRelevance to this compound
Alkylation of Amines Formation of a C-N bond by reacting an amine with an alkyl halide. libretexts.orgA potential method for synthesizing this compound or its derivatives.
Reductive Amination A two-step method involving the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to an amine. msu.eduA common and versatile method for amine synthesis.
Hofmann Elimination A reaction that converts amines into alkenes. libretexts.orgyoutube.comA potential degradation pathway for this compound.
Oxidation Reaction with oxidizing agents, which can lead to the formation of various products. mdpi.comA likely degradation pathway in environmental or biological systems.

This table summarizes general amine reactions that are theoretically applicable to this compound.

Environmental Behavior and Transformation Pathways of Isopentadecylamine

Abiotic Transformation Mechanisms

Abiotic transformation processes are chemical or physical processes that occur in the environment without the direct involvement of microorganisms. For long-chain alkylamines like Isopentadecylamine, these processes are influenced by factors such as sunlight, water, and the presence of oxidizing or reducing agents.

Photodegradation, the breakdown of compounds by light, is a potential abiotic transformation pathway for aliphatic amines in the atmosphere. The primary mechanism of atmospheric photo-oxidation for simple aliphatic amines involves reaction with hydroxyl radicals (OH). nilu.com This process is initiated by the abstraction of a hydrogen atom from the amine. For primary amines, this can occur at either the amino group or the alkyl chain. nilu.com

The reaction of primary amines with OH radicals can lead to the formation of imines and amides as major primary products. nilu.com Subsequent reactions in the atmosphere can further break down these intermediates. While specific studies on this compound are unavailable, it is anticipated to follow a similar photodegradation pattern. The long alkyl chain of this compound may also influence its partitioning between the gas and particulate phases in the atmosphere, which in turn affects its atmospheric lifetime and degradation pathways. nilu.com

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For primary alkylamines such as this compound, hydrolysis is generally not considered a significant environmental degradation pathway under typical environmental pH conditions (pH 5-9). The carbon-nitrogen (C-N) single bond in aliphatic amines is stable towards hydrolysis. While the hydrolysis of some nitrogen-containing compounds like amides can occur, primary amines are resistant to this transformation pathway in aqueous environments. nih.govpressbooks.pub

Oxidation and reduction reactions can play a role in the transformation of long-chain alkylamines in the environment. The electrochemical oxidation of aliphatic amines has been studied as a proxy for environmental oxidation processes. mdpi.comrsc.org The general mechanism for the oxidation of primary amines involves the loss of an electron to form a radical cation, which can then undergo further reactions. mdpi.com

In environmental settings, strong oxidizing agents such as ozone can react with aliphatic amines. nih.gov These reactions can lead to the formation of various transformation products, including N-oxides and nitroalkanes. nih.gov The long alkyl chain of this compound is also susceptible to oxidation, potentially leading to the formation of hydroxylated or carbonylated products.

Reduction processes are less commonly reported for the abiotic transformation of simple alkylamines in the environment. These compounds are generally stable to reduction under typical environmental conditions.

Biotic Transformation Pathways

Biotic transformations, mediated by microorganisms and their enzymes, are expected to be the primary degradation pathways for this compound in soil and water.

The microbial degradation of long-chain primary alkylamines has been demonstrated in several studies. Bacteria from genera such as Pseudomonas and Rhodococcus are capable of utilizing long-chain alkylamines as their sole source of carbon, nitrogen, and energy. oup.comnih.gov

The proposed aerobic biodegradation pathway for primary long-chain alkylamines typically starts with the oxidation of the amine to the corresponding aldehyde, catalyzed by an amine dehydrogenase or a similar enzyme. oup.comnih.gov This is followed by the oxidation of the aldehyde to a fatty acid by an aldehyde dehydrogenase. The resulting fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down to produce acetyl-CoA, which can then be utilized in the central metabolic pathways of the microorganism. oup.com

Under anaerobic conditions, the degradation of long-chain alkylamines has also been observed, for instance by denitrifying bacteria like Pseudomonas stutzeri. oup.comnih.gov The proposed anaerobic pathway is similar to the aerobic one, involving the initial oxidation to an aldehyde and then to a fatty acid, which is subsequently mineralized. oup.comnih.gov

Table 1: Potential Microbial Degradation Pathway of this compound

StepReactionEnzyme Class (Putative)Product
1Oxidation of this compoundAmine dehydrogenase / Amine oxidaseIsopentadecanal
2Oxidation of IsopentadecanalAldehyde dehydrogenaseIsopentadecanoic acid
3Activation of Isopentadecanoic acidAcyl-CoA synthetaseIsopentadecanoyl-CoA
4β-oxidationVarious enzymes of the β-oxidation cycleAcetyl-CoA and shorter-chain acyl-CoA

This table is illustrative and based on pathways for analogous long-chain alkylamines.

A variety of enzymes are involved in the biotransformation of amines. For primary amines like this compound, key enzyme classes include:

Amine Dehydrogenases: These enzymes catalyze the oxidative deamination of primary amines to the corresponding aldehydes and ammonia (B1221849). nih.gov

Amine Oxidases: These enzymes also catalyze the oxidation of amines, often with the production of hydrogen peroxide.

Cytochrome P450 Monooxygenases (P450s): These versatile enzymes can catalyze the hydroxylation of the alkyl chain of long-chain amines, initiating a degradation pathway. chemistryviews.org

Transaminases (Aminotransferases): These enzymes can transfer the amino group from an amine to a keto acid, a reaction that can be involved in both the synthesis and degradation of amino compounds. mdpi.com

The specific enzymes involved in the degradation of this compound have not been identified, but it is highly probable that enzymes from these classes would play a crucial role in its biotransformation in the environment.

Table 2: Key Enzyme Classes in the Biotransformation of Primary Alkylamines

Enzyme ClassFunctionPotential Role in this compound Degradation
Amine DehydrogenaseOxidative deamination of amines to aldehydesInitial step in the primary degradation pathway
Amine OxidaseOxidation of aminesAlternative initial oxidation step
Cytochrome P450Hydroxylation of C-H bondsOxidation of the alkyl chain
TransaminaseTransfer of amino groupsInterconversion and metabolism of amine intermediates

This table provides a general overview of enzyme classes and their potential functions.

Sorption and Mobility in Environmental Matrices

The environmental distribution of this compound is largely governed by its interaction with solid phases, such as soil and sediment, and its potential to move into the atmosphere. As a long-chain aliphatic amine, its chemical properties—notably the basic amino group and the long, nonpolar alkyl chain—dictate its sorption behavior and volatility.

The mobility of this compound in terrestrial and aquatic environments is expected to be low due to its strong tendency to adsorb to soil and sediment particles. This process, known as sorption, is influenced by various physicochemical interactions between the amine and the components of the environmental matrix.

At environmentally relevant pH levels (typically 6-9), the primary amino group of this compound will be predominantly protonated, existing as a cation. This positive charge is a key driver of its adsorption to negatively charged surfaces abundant in soils and sediments, such as clay minerals and organic matter. canada.ca The primary mechanisms for this adsorption include:

Cation Exchange: The protonated this compound cation can displace inorganic cations (like Ca²⁺, Mg²⁺, K⁺, Na⁺) from the exchange sites on the surfaces of clay minerals (e.g., montmorillonite, kaolinite) and humic substances. researchgate.netmdpi.com This electrostatic attraction is a major pathway for the initial retention of the compound in the solid phase. osti.gov

Van der Waals Forces: The long C15 alkyl chain of this compound contributes to hydrophobic or organophilic interactions, particularly with soil organic matter. cambridge.org This mechanism allows the nonpolar portion of the molecule to associate with the organic components of the soil, further enhancing its retention.

The extent of adsorption is strongly dependent on soil and sediment properties. Higher clay content and, particularly, higher organic matter content lead to greater sorption. researchgate.netnih.gov Soil pH is also a critical factor; lower pH increases the proportion of the protonated amine, thereby enhancing adsorption via cation exchange. osti.gov Due to this strong sorption, this compound is expected to accumulate in the upper layers of soil or in bed sediments, with limited potential for leaching into groundwater.

Sorption MechanismDescriptionKey Interacting ComponentsInfluencing Factors
Cation ExchangeElectrostatic attraction between the protonated amine (cation) and negatively charged surfaces.Clay Minerals, Soil Organic MatterSoil pH, Cation Exchange Capacity (CEC)
Hydrophobic InteractionsAssociation of the long alkyl chain with nonpolar organic materials.Soil Organic Matter (Humic Substances)Organic Carbon Content
Hydrogen BondingBonding between the amine group and functional groups on organic matter.Soil Organic MatterPresence of acidic functional groups

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase. A compound's potential for volatilization is primarily determined by its vapor pressure and its Henry's Law constant, which describes its partitioning between air and water.

Long-chain aliphatic amines like this compound are characterized by very low to moderate vapor pressures in their neutral form. canada.ca Furthermore, as they exist predominantly as non-volatile cations in moist, neutral pH environments, their tendency to volatilize from soil or water is expected to be negligible. canada.canilu.com

The potential for a chemical to undergo long-range atmospheric transport is linked to its volatility and persistence in the atmosphere. Given the low volatility of this compound, it is not expected to be released into the air in significant quantities. canada.ca Therefore, long-range atmospheric transport is considered an insignificant pathway for its environmental distribution. canada.ca

PropertyDefinitionExpected Value for this compoundImplication for Transport
Vapor PressureThe pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. dartmouth.eduLow to ModerateLow potential for volatilization from surfaces.
Henry's Law Constant (H)A measure of the partitioning of a compound between the aqueous and gaseous phases at equilibrium. wikipedia.orgNot considered relevant due to non-volatile cationic state in water. canada.caNegligible volatilization from water bodies.

Analytical Methodologies for Environmental Fate Assessment

To understand the complete environmental fate of this compound, including its persistence and the formation of transformation products, advanced analytical techniques are required. These methods allow for both the detection of unknown degradation products and the precise elucidation of transformation pathways.

Non-Targeted Screening (NTS) is a powerful analytical approach used to identify a broad range of chemicals in a sample without pre-selecting specific analytes. chromatographyonline.com This methodology is crucial for discovering previously unknown transformation products of this compound that may form through biotic or abiotic degradation processes in the environment.

The most common technique for NTS is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). figshare.comnih.gov The workflow generally involves:

Sample Preparation: Extraction of this compound and its potential transformation products from environmental matrices like soil or water.

LC-HRMS Analysis: The sample extract is injected into the LC-HRMS system. The liquid chromatography component separates the different compounds in the mixture over time, and the high-resolution mass spectrometer measures the exact mass-to-charge ratio (m/z) of the ions of each compound with high accuracy. nih.gov

Data Processing: Sophisticated software is used to process the vast amount of data generated. This involves detecting all relevant chemical signals (features), filtering out background noise, and comparing features between samples (e.g., a control sample versus one where this compound has degraded). nih.gov

Prioritization and Identification: Features that are unique to or have increased in the degraded sample are prioritized for identification. By analyzing the accurate mass and fragmentation patterns of a prioritized feature, scientists can deduce its elemental composition and chemical structure, thereby identifying a transformation product. figshare.com

This approach provides a comprehensive overview of the degradation process, moving beyond the simple disappearance of the parent compound to reveal the full spectrum of chemicals being formed. chromatographyonline.com

Isotopic tracing is a definitive technique used to map the metabolic or degradation pathways of a chemical. nih.gov The method involves synthesizing a version of this compound where one or more of its atoms are replaced with a stable, heavier isotope, such as replacing common Carbon-¹² (¹²C) with Carbon-¹³ (¹³C) or Nitrogen-¹⁴ (¹⁴N) with Nitrogen-¹⁵ (¹⁵N). nih.govnih.gov

When this "labeled" this compound is introduced into an environmental system (e.g., a soil microcosm), it degrades just like the unlabeled version. However, the transformation products that are formed will retain the isotopic label. researchgate.net By using mass spectrometry to track the unique mass signature of the isotope, scientists can:

Confirm Transformation Products: Unambiguously identify which compounds detected in a complex mixture originated from the degradation of this compound.

Elucidate Pathways: By identifying a series of labeled intermediates and final products, the step-by-step transformation pathway can be reconstructed. For example, if the ¹⁵N label from the amine group is found in a subsequent nitroso or amide compound, it confirms the specific chemical transformation of that functional group.

Quantify Flux: Isotopic labeling allows for the quantitative measurement of how much of the parent compound is converted into specific products over time, providing critical data for environmental fate models. nih.gov

The combination of non-targeted screening to discover potential products and isotopic tracing to confirm their origin and map the pathways provides a robust framework for a complete environmental fate assessment of this compound. chromatographyonline.comnih.gov

Catalytic Applications and Reaction Mechanisms of Isopentadecylamine

Role as a Base Catalyst in Organic Synthesis

Primary amines are known to function as base catalysts in several organic reactions, such as aldol (B89426) and Knoevenagel condensations, by activating carbonyl compounds or deprotonating active methylene (B1212753) groups. wikipedia.orgsigmaaldrich.comnih.govresearchgate.net However, a detailed review of scientific databases and chemical literature yielded no specific studies where Isopentadecylamine is employed as a base catalyst.

Co-catalytic Function in Transition Metal Catalysis

Amines and other nitrogen-containing compounds are fundamental in transition metal catalysis, often serving as ligands that coordinate to the metal center. mdpi.comresearchgate.net These ligands play a critical role in stabilizing the metal complex and modulating its electronic and steric properties, which in turn influences the catalyst's activity and selectivity. nih.gov

Future Research Directions and Emerging Paradigms

Advanced Computational Design of Isopentadecylamine-based Materials

The traditional trial-and-error approach to materials discovery is being superseded by computational design, which utilizes powerful algorithms and simulations to predict and optimize material properties before synthesis. otilumionics.comtrimble.com This paradigm shift significantly accelerates the development of new materials, reduces costs, and allows for the precise tailoring of functionalities. otilumionics.com For this compound-based materials, this approach offers the ability to design molecules and systems with desired characteristics for specific applications, from polymers to self-assembled monolayers.

Computational methods, including quantum chemistry simulations, molecular dynamics, and machine learning, form the core of this design process. otilumionics.comutwente.nl These tools can predict opto-electronic properties, mechanical strength, thermal behavior, and interactions with other molecules or surfaces. otilumionics.comutwente.nl For instance, in the development of polymers incorporating this compound for applications like heat storage materials, computational models can predict how the long alkyl chain will affect phase transitions and shape retention. googleapis.com This allows researchers to virtually screen thousands of potential candidates and identify the most promising structures for synthesis. otilumionics.com

The ultimate goal is to create a closed-loop development cycle where computational predictions are validated by experimental data, which in turn is fed back into the models to continuously improve their accuracy and predictive power. otilumionics.com This synergy between simulation and physical testing accelerates innovation and enables the creation of novel, high-performance materials tailored for advanced applications. utwente.nl

Computational TechniquePrimary FunctionApplication for this compound Materials
Quantum Chemistry (e.g., DFT)Predicts electronic properties, spectra, and reaction energetics. otilumionics.comDesigning functional coatings; predicting reactivity.
Molecular Dynamics (MD)Simulates the physical movement of atoms and molecules. utwente.nlModeling self-assembly, polymer folding, and membrane interactions.
Machine Learning (AI)Identifies patterns in large datasets to predict properties. otilumionics.comScreening vast libraries of potential derivative structures for desired traits.
Generative DesignUses algorithms to generate and optimize design options based on set goals. trimble.comCreating novel molecular structures with optimized surfactant or thermal properties.

Integration with Nanotechnology for Novel Applications

The unique amphiphilic nature of this compound, with its long hydrocarbon tail and polar amine head, makes it an excellent candidate for integration with nanotechnology. taylorfrancis.com Nanotechnology involves the design and application of materials at the nanoscale (1-100 nm), where unique properties emerge due to increased surface area and quantum effects. nih.gov The synergy between this compound and nanomaterials opens up possibilities for advanced drug delivery systems, functional coatings, and novel sensors. nih.govresearchgate.net

This compound can function as a capping or stabilizing agent in the synthesis of nanoparticles. taylorfrancis.com Its molecules can surround a growing nanoparticle, preventing aggregation and controlling the final size and shape, which are critical determinants of the nanoparticle's properties. nih.gov Furthermore, the amine group can be readily functionalized, allowing for the attachment of other molecules, such as targeting ligands for drug delivery or responsive polymers for smart materials. researchgate.net For example, lipid nanoparticles incorporating this compound derivatives could be designed to encapsulate therapeutic agents, with the surface modified for targeted delivery to specific cells or tissues, such as in cancer immunotherapy. nih.govnih.gov

The self-assembly properties of this compound can be harnessed to create ordered nanostructures. On surfaces, it can form self-assembled monolayers (SAMs) that alter surface properties like wettability or biocompatibility. In solution, it can be a component of micelles or vesicles that serve as nanocarriers. nih.gov These nanostructures are being explored for a wide range of uses, from creating anti-microbial food packaging to developing more sensitive diagnostic devices. pandai.org

Nanotechnology ApplicationRole of this compoundPotential Benefit
Nanoparticle SynthesisSurfactant/Capping Agent. taylorfrancis.comControls particle size, prevents aggregation, provides a functional surface.
Drug Delivery SystemsComponent of lipid nanoparticles or polymer-drug conjugates. nih.govnih.govEnhances drug solubility, provides targeted delivery, controls release.
Functional SurfacesForms self-assembled monolayers (SAMs).Modifies surface energy, adhesion, and biocompatibility.
Biomedical ImagingFunctionalizes contrast agents (e.g., iron oxide nanoparticles). nih.govImproves stability and targeting of imaging agents in the body.

Sustainable Synthesis Approaches for this compound

The chemical industry is increasingly moving towards "green chemistry," a philosophy that encourages the design of products and processes that minimize the use and generation of hazardous substances. cnr.itresearchgate.net For a foundational chemical like this compound, developing sustainable synthesis routes is a critical research direction. This involves utilizing renewable feedstocks, employing catalytic reactions to improve atom economy, and using environmentally benign solvents. researchgate.netresearchgate.net

One promising approach is the use of biomass as a starting material. researchgate.net Terpenes, such as β-farnesene, which possesses a C15 carbon skeleton, represent a renewable feedstock that can be converted into long-chain amines. researchgate.net Catalytic hydroamination of such bio-based olefins offers an atom-efficient pathway to produce amines like this compound, avoiding the multi-step, waste-intensive routes of traditional methods. researchgate.net

Another key area is biocatalysis, which uses enzymes to perform chemical transformations. Enzymes like transaminases can synthesize chiral amines with high selectivity under mild conditions (neutral pH, ambient temperature), often in aqueous media. beilstein-journals.org This approach dramatically reduces energy consumption and avoids the use of harsh reagents and organic solvents. researchgate.netbeilstein-journals.org Additionally, research into solvent-free reactions or the use of green solvents like subcritical water is gaining traction, further reducing the environmental impact of synthesis. researchgate.net These green methods not only offer ecological benefits but can also lead to more efficient and cost-effective production in the long term. researchgate.net

Development of In Situ Analytical Techniques for Process Monitoring

To optimize both traditional and sustainable synthesis routes, a detailed, real-time understanding of the reaction process is essential. Process Analytical Technology (PAT) provides this by enabling the continuous monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.com The implementation of PAT for this compound synthesis aims to improve process robustness, ensure consistent product quality, and minimize batch failures. rsc.org

In situ (in the reaction vessel) analytical techniques are the core of PAT. rsc.org Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real time without the need for sample extraction. mt.comrsc.org For example, an in-line FTIR probe could track the disappearance of a carbonyl peak from a starting aldehyde and the appearance of a C-N bond signal, indicating the progress of a reductive amination reaction. rsc.org

Chromatographic techniques like HPLC can be integrated "at-line," where a sample is automatically removed and analyzed, providing detailed information on product purity and by-product formation. rsc.org These real-time data streams allow for precise control over reaction conditions (e.g., temperature, reagent addition rate), enabling optimization for yield and purity while ensuring process safety. mt.comrsc.org The application of these techniques is crucial for scaling up sustainable synthesis methods from the laboratory to industrial production. rsc.org

PAT TechniqueSampling MethodInformation ProvidedRelevance to this compound Synthesis
FTIR/Raman SpectroscopyIn-line (probe in reactor). rsc.orgReal-time concentration of functional groups. mt.comMonitors reactant consumption and product formation.
Mass Spectrometry (MS)At-line (automated sampling). rsc.orgMolecular weight of components.Identifies product, intermediates, and by-products.
High-Performance Liquid Chromatography (HPLC)At-line (automated sampling). rsc.orgQuantitative analysis of mixture components.Measures product purity and quantifies impurities.
Nuclear Magnetic Resonance (NMR)In-line (flow-through cell). rsc.orgDetailed molecular structure.Verifies product structure and identifies isomers.

Q & A

Q. How can researchers ensure reproducibility in this compound studies when scaling reactions from milligram to gram quantities?

  • Methodological Answer : Document heat/mass transfer effects using dimensionless numbers (e.g., Reynolds, Damköhler). Characterize batch vs. flow chemistry outcomes via PAT tools (e.g., in-line IR spectroscopy) .

Critical Analysis & Literature Review

Q. What criteria should guide the selection of primary literature for benchmarking this compound’s reported bioactivity?

  • Methodological Answer : Prioritize studies with full experimental details (e.g., cell lines, assay conditions), validated negative controls, and statistical significance (p < 0.05). Exclude studies lacking purity data (<95%) or using non-quantitative endpoints .

Q. How can researchers critically evaluate conflicting hypotheses about this compound’s mechanism of action in published studies?

  • Methodological Answer : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess causality. Use orthogonal assays (e.g., RNA-seq for pathway analysis, CRISPR knockouts) to test competing hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.